molecular formula C41H50O14 B593081 Taxuspine X CAS No. 194782-02-0

Taxuspine X

Cat. No. B593081
M. Wt: 766.837
InChI Key: FLBNRACKRBUYNP-AHLSXCLRSA-N
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Description

Taxuspine X is a natural product isolated and purified from the stems of the Japanese yew Taxus cuspidata Sieb. et Zucc . It is a rare example of a bicyclic taxane-related diterpenoid consisting of a 6/12-membered ring system with a cinnamoyl group at C-5 .


Synthesis Analysis

Three simplified “non-natural” natural taxanes, related to Taxuspine X, were synthesized and assayed as P-glycoprotein (P-gp) inhibitors . One of them proved to be a very efficient P-gp inhibitor with an IC50 = 7.2 × 10 (-6) M .


Molecular Structure Analysis

The molecular formula of Taxuspine X is C41H50O14 . It is a rare example of a bicyclic taxane-related diterpenoid consisting of a 6/12-membered ring system with a cinnamoyl group at C-5 .


Chemical Reactions Analysis

Taxuspine X is related to the taxane class of drugs, which are known for their disruption of microtubule function . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented .


Physical And Chemical Properties Analysis

Taxuspine X has a molecular weight of 766.83 g/mol . It is a powder in physical form . The compound is poorly soluble in water .

Scientific Research Applications

  • Taxuspine X has been identified as a potent agent for reversing MDR, increasing the accumulation of vincristine in MDR cell lines (Avramova et al., 2008). This property makes it a significant contributor to enhancing the chemotherapeutic effect of drugs in cancer treatment.

  • It has been found effective in increasing cellular accumulation of chemotherapeutic drugs, suggesting its potential utility in improving the efficacy of cancer treatment (Kobayashi et al., 1998).

  • Studies have shown that taxuspine X and related compounds can inhibit the depolymerization of microtubules, a critical process in cell division, indicating its potential as a cancer therapy agent (Kobayashi et al., 1994).

  • Synthesis of taxuspine X analogues has been explored to enhance its availability and potential therapeutic applications, particularly as a MDR reversing agent (Renzulli et al., 2007).

  • Taxuspine X and its analogues have been studied for their ability to inhibit P-glycoprotein, a protein often involved in drug resistance in cancer cells (Castagnolo et al., 2010).

Safety And Hazards

When handling Taxuspine X, it is recommended to ensure adequate ventilation and to use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBNRACKRBUYNP-AHLSXCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124511126

Citations

For This Compound
54
Citations
H Shigemori, X Wang, N Yoshida… - Chemical and …, 1997 - jstage.jst.go.jp
… Thus the structure of taxuspine X was assigned to be 1. Relative stereochemistry of 1 was deduced from the nuclear Overhauser effect spectroscopy (NOESY) spectrum as shown in Fig, …
Number of citations: 47 www.jstage.jst.go.jp
D Castagnolo, L Contemori, G Maccari… - ACS Medicinal …, 2010 - ACS Publications
… proposed in this work as well as taxuspine X. Taxuspine X showed a full mapping of the … the same relative stereochemistry observable in taxuspine X, suggesting also a solution for the …
Number of citations: 10 pubs.acs.org
ML Renzulli, L Rocheblave, S Avramova, F Corelli… - Tetrahedron letters, 2004 - Elsevier
… In this communication, we describe the synthesis of the Taxuspine X analogs 5 via an original, convergent approach, involving a ring closing metathesis (RCM) reaction 7 as the …
Number of citations: 16 www.sciencedirect.com
SI Avramova, E Galletti, ML Renzulli… - ChemMedChem …, 2008 - Wiley Online Library
An efficient synthetic strategy has been developed to prepare an oxygenated analog of Taxuspine X. Macrocycle formation through Yamaguchi macrolactonization approach gave …
QW Shi, T Oritani, T Sugiyama… - Journal of Asian …, 1999 - Taylor & Francis
… -3,8,11 -trien-z-ol (2-dcacetyl taxuspine X), and 9,10,13,20-tetraacetoxy5-cinnamoyloxy-8,12,… taxuspine X) with the aid of spectroscopic techniques and by comparing with taxuspine X. …
Number of citations: 12 www.tandfonline.com
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
YC Shen, CY Chen, MC Hung - Chemical and pharmaceutical …, 2000 - jstage.jst.go.jp
… MeOH) to yield taxumairone A (1, 4mg) taxinine A and taxuspine X (2 mg). Fraction b was also separated by ODS HPLC (90 % aq. MeOH) to provide taxin B (2, 11mg), taxuspine X and …
Number of citations: 34 www.jstage.jst.go.jp
YC Shen, YJ Chen, CY Chen - Phytochemistry, 1999 - Elsevier
… In addition, the known taxol C, paclitaxel, 10-deacetyl taxol A, 10-deacetyl-7-epi-taxol, 10-deacetyl-10-oxo-7-epi-taxol, taxinine M, taxchinin A, 10-deacetyl taxinine B and taxuspine X …
Number of citations: 17 www.sciencedirect.com
QW Shi, T Oritani, T Sugiyama… - Journal of natural …, 1998 - ACS Publications
… The other five bicyclic taxane diterpenoids were determined as canadensene, 5-deacetyltaxachitriene B, taxachitriene B, taxuspine U, and taxuspine X by comparison of their physical …
Number of citations: 34 pubs.acs.org
LO Zamir, J Zhang, K Kutterer, F Sauriol, O Mamer… - Tetrahedron, 1998 - Elsevier
… 6'8"t9 Using the NOE connectivity data, three-dimensional structures for taxachitriene A 616, taxuspine U 918 and taxuspine X 1019 could be calculated and compared with those of …
Number of citations: 29 www.sciencedirect.com

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